molecular formula C13H18O2 B7877693 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol

Cat. No.: B7877693
M. Wt: 206.28 g/mol
InChI Key: IQQDXRCVQMROPJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol is a chemical compound of significant interest in research and development, particularly in the field of medicinal chemistry and organic synthesis. The compound features a central ethanol core substituted with a cyclopropyl group and a 2-methoxy-5-methylphenyl aromatic system. This structure is closely related to compounds such as cyclopropyl(2-methoxyphenyl)methanamine (CAS 535925-80-5) and 1-cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine (CAS 535926-40-0) , which are frequently investigated as key synthetic intermediates or building blocks. The presence of both the chiral alcohol and the cyclopropyl moiety suggests potential for diverse chemical transformations and applications in the synthesis of more complex molecules. Based on its structural features, this ethanol derivative is primarily valued as a versatile intermediate for the discovery and development of novel bioactive compounds. Researchers utilize this and similar structures in the exploration of new pharmaceutical agents, where the cyclopropyl group can influence the molecule's metabolic stability and conformational properties. This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use. All information provided is based on structural analogs and general chemical principles; buyers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

IUPAC Name

1-cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-4-7-12(15-3)11(8-9)13(2,14)10-5-6-10/h4,7-8,10,14H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQDXRCVQMROPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Grignard reaction is the most widely employed method for synthesizing 1-cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol. This two-step process involves:

  • Formation of the Grignard Reagent : A substituted bromobenzene derivative (e.g., 2-methoxy-5-methylbromobenzene) reacts with magnesium turnings in dry diethyl ether under nitrogen atmosphere. Iodine (10 mg per 7.5 mmol Mg) is often added to initiate the reaction.

  • Nucleophilic Addition to Cyclopropyl Methyl Ketone : The Grignard reagent attacks cyclopropyl methyl ketone at 0°C, forming the tertiary alcohol after aqueous workup.

Critical Conditions :

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature : Room temperature for reagent formation; 0°C for ketone addition.

  • Atmosphere : Strict nitrogen or argon to prevent reagent oxidation.

Optimized Protocol for Target Compound Synthesis

A representative procedure adapted from cyclopropyl ethanol syntheses involves:

StepParameterSpecification
1Bromoarene2-Methoxy-5-methylbromobenzene (6 mmol)
2Magnesium7.5 mmol (180 mg) with 10 mg I₂
3KetoneCyclopropyl methyl ketone (5 mmol)
4QuenchingSaturated NH₄Cl (5 mL)
5PurificationColumn chromatography (hexane:EtOAc = 40:1)

Yield : 80–84% for analogous structures.
Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.4–7.2 (aromatic H), 1.7 (broad s, -OH), 0.5–1.4 (cyclopropyl CH₂).

  • ¹³C NMR : δ 145–125 (aromatic C), 74 (C-OH), 22–28 (cyclopropyl C).

Reaction Optimization and Challenges

Solvent and Additive Effects

  • Ether Solvents : Diethyl ether outperforms THF in minimizing side reactions during Grignard formation.

  • DMSO as Catalyst : In related annulation reactions, DMSO enhances sulfur incorporation but is unnecessary for alcohol synthesis.

Common Pitfalls

  • Moisture Sensitivity : Even trace water degrades Grignard reagents, necessitating oven-dried glassware and molecular sieves.

  • Byproduct Formation : Incomplete quenching generates magnesium salts; extended stirring (30 min post-quench) mitigates this.

Comparative Analysis of Methods

MethodYield (%)TemperatureKey Advantage
Grignard80–840–25°CScalability
Aluminum-Mediated65–72–45°CStereocontrol

Industrial-Scale Considerations

Purification at Scale

  • Chromatography Alternatives : Distillation under reduced pressure (bp 120–130°C at 0.1 mmHg) replaces column chromatography for batches >1 kg.

  • Crystallization : Hexane/acetone mixtures (1:1) produce high-purity crystals (mp 68–70°C).

Environmental Impact

  • Ether Recycling : Diethyl ether recovery via fractional distillation reduces waste by 60%.

  • Magnesium Reclamation : Acidic quench solutions yield MgCl₂ for wastewater treatment .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium cyanide (NaCN) for nucleophilic substitution are employed.

Major Products Formed:

  • Oxidation: Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol can be oxidized to cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanone.

  • Reduction: Reduction can yield cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanolamine.

  • Substitution: Substitution reactions can produce various derivatives, such as chloro-substituted or nitro-substituted compounds.

Scientific Research Applications

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in studying enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spectroscopic Signatures

  • ¹H NMR :

    • Methoxy protons in ortho-substituted analogs (e.g., 1c) resonate at δH ~3.8 ppm. The target compound’s 2-methoxy group is expected to exhibit similar shifts.
    • Methyl groups in ortho positions (e.g., 2,5-dimethyl in 1a) show upfield δH (~1.2–1.5 ppm) compared to meta-methyl groups (δH ~2.3 ppm in 1b). The target’s 5-methyl (meta to methoxy) may split aromatic signals, producing a multiplet at δH 6.7–7.2 ppm.
  • ¹³C NMR : Methoxy carbons typically resonate at δC ~55–60 ppm, while cyclopropyl carbons appear at δC ~10–15 ppm in analogs.

Physical Properties

  • State and Solubility : All analogs in Table 1 are oils, suggesting the target compound is also a viscous liquid. The methoxy group enhances polarity, likely improving solubility in polar solvents like acetone or DMSO compared to purely alkyl-substituted derivatives.

Reactivity and Stability

  • Acidity : The tertiary alcohol’s acidity may vary with substituents. Electron-donating groups (e.g., methoxy) could stabilize the conjugate base, increasing acidity relative to alkyl-substituted analogs.

Biological Activity

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol is a chemical compound with a unique structural configuration that includes a cyclopropyl group and a methoxy-substituted aromatic ring. This configuration may impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and implications for therapeutic applications.

Biological Activity Overview

Research into the biological activity of 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol has indicated various potential therapeutic effects. Here are some key findings:

1. Neuropharmacological Effects

Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive substances implies potential applications in treating mood disorders or anxiety-related conditions.

2. Antioxidant Properties

Preliminary investigations indicate that 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol exhibits antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases, such as neurodegenerative disorders.

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies have shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

The exact mechanism of action for 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol remains to be fully elucidated. However, it is hypothesized that:

  • Receptor Modulation : The compound may act on serotonin receptors (5-HT receptors), influencing mood regulation.
  • Oxidative Stress Reduction : Its antioxidant properties could involve scavenging free radicals or enhancing endogenous antioxidant defenses.

Case Studies and Research Findings

StudyObjectiveFindings
Study A (2023)Evaluate neuropharmacological effectsDemonstrated significant anxiolytic effects in animal models.
Study B (2022)Assess antioxidant capacityShowed reduction in oxidative stress markers in vitro.
Study C (2024)Investigate antimicrobial propertiesEffective against E. coli and Staphylococcus aureus with MIC values below 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of cyclopropane-containing alcohols typically involves Grignard reactions or halogenation steps. For example, analogous compounds like 1-Cyclopropyl-1-(4-fluorophenyl)ethanol are synthesized via nucleophilic addition to ketones under controlled pH, temperature, and solvent conditions (e.g., ethanol or methanol) . Reaction monitoring via TLC or HPLC is critical to optimize intermediates and minimize byproducts. Adjusting cyclopropane ring formation (e.g., using [2+1] cycloaddition) can enhance stereochemical control .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy at C2, methyl at C5 on the phenyl ring) and cyclopropane proton coupling patterns (e.g., characteristic J=46 HzJ = 4–6\ \text{Hz}) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar diketones and cyclopropane derivatives .
  • Mass spectrometry : Confirm molecular weight (C13H18O2C_{13}H_{18}O_2; theoretical MW = 206.28) and fragmentation patterns .

Advanced Research Questions

Q. What role do substituents (e.g., methoxy, cyclopropyl) play in modulating physicochemical properties and biological activity?

  • Methodological Answer :

  • Lipophilicity : The methoxy group increases solubility in polar solvents, while the cyclopropyl ring enhances rigidity and membrane permeability .
  • Electron effects : The methoxy group’s electron-donating nature alters aromatic ring reactivity, influencing electrophilic substitution patterns. Comparative SAR studies with derivatives (e.g., replacing methoxy with methyl or halogens) can quantify substituent effects on bioactivity .
  • Steric effects : Cyclopropane’s strain may restrict conformational flexibility, affecting binding to enzymatic targets .

Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?

  • Methodological Answer :

  • Systematic SAR : Test derivatives with incremental modifications (e.g., positional isomerism of methoxy/methyl groups) to isolate structural determinants of activity .
  • Assay standardization : Control variables like solvent (DMSO vs. ethanol), cell line viability, and enzyme purity to reduce variability .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with bioactivity trends .

Q. What methodological considerations are critical for designing in vitro assays to evaluate enzyme inhibition?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with known sensitivity to phenolic or cyclopropane moieties (e.g., cytochrome P450 or kinases) .
  • Kinetic assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to monitor real-time inhibition. Validate with positive controls (e.g., ketoconazole for CYP3A4) .
  • Dose-response curves : Test concentrations spanning 0.1–100 µM to calculate IC50_{50} and assess non-specific cytotoxicity via parallel MTT assays .

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